molecular formula C11H9FO3S B6309507 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-10-7

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6309507
CAS No.: 1954362-10-7
M. Wt: 240.25 g/mol
InChI Key: ZJAMRWIHFVFJFC-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:

Properties

IUPAC Name

methyl 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3S/c1-14-7-4-3-6-5-8(11(13)15-2)16-10(6)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMRWIHFVFJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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